molecular formula C10H9FO B2395316 3-Cyclopropyl-2-fluorobenzaldehyde CAS No. 1854183-61-1

3-Cyclopropyl-2-fluorobenzaldehyde

Cat. No.: B2395316
CAS No.: 1854183-61-1
M. Wt: 164.179
InChI Key: OHUJBUIPCLPWAC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Cyclopropyl-2-fluorobenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclopropyl bromide.

    Reaction Conditions: The reaction involves the formation of a Grignard reagent from cyclopropyl bromide, which is then reacted with 3-fluorobenzaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, with the temperature maintained at low levels to prevent side reactions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopropyl-2-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Cyclopropyl-2-fluorobenzyl alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the aldehyde group.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Cyclopropyl-2-fluorobenzoic acid.

    Reduction: 3-Cyclopropyl-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Cyclopropyl-2-fluorobenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of fluorescent probes and imaging agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropyl group contributes to the compound’s unique three-dimensional structure, influencing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

    3-Cyclopropylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    2-Fluorobenzaldehyde: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

    3-Fluorobenzaldehyde: Similar to 3-Cyclopropyl-2-fluorobenzaldehyde but without the cyclopropyl group, leading to differences in chemical behavior.

Uniqueness: this compound is unique due to the presence of both the cyclopropyl and fluorine groups. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications. The cyclopropyl group introduces strain into the molecule, enhancing its reactivity, while the fluorine atom provides stability and influences the compound’s interaction with biological targets.

Properties

IUPAC Name

3-cyclopropyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJBUIPCLPWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854183-61-1
Record name 3-cyclopropyl-2-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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